molecular formula C16H25NO3 B12607725 (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid CAS No. 877475-68-8

(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid

Cat. No.: B12607725
CAS No.: 877475-68-8
M. Wt: 279.37 g/mol
InChI Key: XNHOSFIUYCRXKB-VHDGCEQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both hydroxyl and amino functional groups, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and octanoic acid.

    Formation of Amide Bond: The first step involves the formation of an amide bond between ®-1-phenylethylamine and octanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Reduction: The resulting amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Various substituted amines

Scientific Research Applications

(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid
  • (2S,4R)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid
  • (2S,4S)-4-Hydroxy-2-{[(1S)-1-phenylethyl]amino}octanoic acid

Uniqueness

(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its stereoisomers.

Properties

CAS No.

877475-68-8

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

(2R,4S)-4-hydroxy-2-[[(1R)-1-phenylethyl]amino]octanoic acid

InChI

InChI=1S/C16H25NO3/c1-3-4-10-14(18)11-15(16(19)20)17-12(2)13-8-6-5-7-9-13/h5-9,12,14-15,17-18H,3-4,10-11H2,1-2H3,(H,19,20)/t12-,14+,15-/m1/s1

InChI Key

XNHOSFIUYCRXKB-VHDGCEQUSA-N

Isomeric SMILES

CCCC[C@@H](C[C@H](C(=O)O)N[C@H](C)C1=CC=CC=C1)O

Canonical SMILES

CCCCC(CC(C(=O)O)NC(C)C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.